1-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Mechanism of Action
Target of Action
Similar compounds with a benzothiazolylamino structure have been reported to exhibit luminescent properties , suggesting potential applications in optoelectronic devices.
Mode of Action
The compound’s mode of action is primarily through its photophysical properties. Due to the Excited State Intramolecular Proton Transfer (ESIPT) characteristic, the compound exhibits green emission in solution and solid films . Upon coordination with difluoroboron complexes, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Result of Action
The compound’s action results in a significant blue shift and enhanced emission when coordinated with difluoroboron complexes . This suggests it could be used as a dopant emitter in Organic Light Emitting Diodes (OLEDs), where all doped devices exhibit strong emission and low turn-on voltages .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other chemical species . For example, its emission properties can change depending on whether it is in a solution or a solid film .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d]thiazole Ring: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Coupling Reactions: The benzo[d]thiazole and pyrazole intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Chloropyridine Moiety: This step involves the nucleophilic substitution reaction where the chloropyridine is introduced to the pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 1-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[d]thiazol-2-yl)-N-(pyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide
- 1-(Benzo[d]thiazol-2-yl)-N-(5-bromopyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide
- 1-(Benzo[d]thiazol-2-yl)-N-(5-methylpyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide
Uniqueness
1-(Benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide is unique due to the presence of the chloropyridine moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets, making it a more potent compound compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-11(2)15-9-14(18(26)23-17-8-7-12(20)10-21-17)24-25(15)19-22-13-5-3-4-6-16(13)27-19/h3-11H,1-2H3,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCTXQHAAYTMSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=NC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.